molecular formula C8H15NO2 B12951638 (1S,2S,8AR)-octahydroindolizine-1,2-diol

(1S,2S,8AR)-octahydroindolizine-1,2-diol

Cat. No.: B12951638
M. Wt: 157.21 g/mol
InChI Key: SQECYPINZNWUTE-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,8aR)-Octahydroindolizine-1,2-diol, commonly known as (+)-Lentiginosine, is an indolizidine alkaloid that serves as a potent and selective inhibitor of amyloglucosidases . This iminosugar is a valuable tool for researchers studying carbohydrate metabolism and enzyme function, as it mimics glucosidase natural substrates and selectively inhibits enzymes that hydrolyze 1,4- and 1,6-α-glucosidic linkages . Its inhibitory power is significant, with reported Ki values of 2.0 and 3.0 μM toward Aspergillus niger amyloglucosidase and Rhizopus mold amyloglucosidase, respectively, while demonstrating remarkably high selectivity compared to other glucosidase inhibitors like 1-deoxynojirimycin and castanospermine . The compound has a molecular formula of C 8 H 15 NO 2 and a molecular weight of 157.21 g/mol . It is a beige solid with a melting point of 102-105 °C . The enantiomer of this compound, (-)-lentiginosine, is a weaker amyloglucosidase inhibitor and has been shown to act as a caspase-dependent apoptosis inducer on tumor cells, highlighting the critical importance of stereochemistry in its biological activity and providing a compelling rationale for its use in diverse research applications . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,2S,8aR)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol

InChI

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8+/m1/s1

InChI Key

SQECYPINZNWUTE-CSMHCCOUSA-N

Isomeric SMILES

C1CCN2C[C@@H]([C@H]([C@H]2C1)O)O

Canonical SMILES

C1CCN2CC(C(C2C1)O)O

Origin of Product

United States

Retrosynthetic Strategies for 1s,2s,8ar Octahydroindolizine 1,2 Diol

Key Disconnection Approaches for the Indolizidine Skeleton

The indolizidine skeleton, a bicyclic system composed of a fused six-membered and five-membered ring sharing a nitrogen atom, can be disconnected in several strategic ways. scitepress.org These disconnections aim to simplify the bicyclic structure into more manageable acyclic or monocyclic precursors.

Common disconnection strategies for the indolizidine core often involve breaking one of the C-N bonds or a C-C bond within the rings. A prevalent approach is the cyclization of a suitable monocyclic intermediate, which constructs the bicyclic skeleton of the alkaloid. mdpi.com

Table 1: Key Disconnection Approaches for the Indolizidine Skeleton

Disconnection StrategyDescriptionKey Intermediate Type
N-C5 Bond Cleavage This approach involves the disconnection of the bond between the nitrogen and C5, often leading to a substituted piperidine (B6355638) derivative as a key intermediate. The final ring closure is typically achieved through an intramolecular nucleophilic substitution or reductive amination.Substituted Piperidines
N-C8a Bond Cleavage Disconnecting the N-C8a bond simplifies the target to a proline derivative with a side chain. Intramolecular cyclization, such as an N-alkylation, can then form the six-membered ring.Substituted Prolines
C8-C8a Bond Cleavage This C-C bond disconnection can lead to a substituted pyrrolidine (B122466) with an appended functionalized chain. Ring-closing metathesis or intramolecular aldol-type reactions are common strategies for the final cyclization.Functionalized Pyrrolidines
Hetero Diels-Alder Reaction A powerful convergent approach where the indolizidine skeleton is formed in a single step from an activated diene and a Δ¹-pyrroline derivative. mdpi.com This strategy efficiently establishes the bicyclic core.Acyclic dienes and Pyrroline (B1223166) derivatives
Intramolecular Cycloaddition 1,3-dipolar cycloadditions, for instance, can be employed to construct the bicyclic system. An azide (B81097) tethered to an olefin can undergo cycloaddition to form the indolizidine core. researchgate.netOlefinic Azides
Palladium-Catalyzed Intramolecular Cyclization A π-allylpalladium complex can be formed from an allylic compound, followed by an intramolecular C-N bond formation to yield the indolizidine skeleton. nih.govAllylic Precursors with a Nucleophilic Nitrogen

Application of Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. youtube.com This strategy is particularly effective for the synthesis of complex molecules like (1S,2S,8AR)-octahydroindolizine-1,2-diol, as it can pre-define the stereochemistry of one or more stereocenters.

For the synthesis of hydroxylated indolizidines, amino acids and carbohydrates are common chiral pool starting materials. For instance, L-proline and its derivatives can serve as a precursor for the five-membered ring, while sugars like D-ribose can provide the necessary stereochemistry for the hydroxyl groups. researchgate.net

A notable example in the synthesis of a related indolizidine alkaloid involved the use of (5S)-5-triisopropylsilyloxymethyltetrahydrofuran-2-one and (3S)-3-methoxypyrrolidine, both derived from the chiral pool, to construct the core structure in a convergent manner. rsc.org

Table 2: Examples of Chiral Pool Starting Materials

Chiral Starting MaterialOriginTargeted Stereocenters
L-Proline Amino AcidProvides the (8aR) stereocenter of the indolizidine core.
(S)-Malic Acid Fruit AcidCan be used to construct the piperidine ring portion with defined stereochemistry.
D-Ribose CarbohydrateA source for multiple stereocenters, particularly for the diol functionality. researchgate.net
L-Tartaric Acid Natural AcidCan be elaborated to form key chiral building blocks. nih.gov
(2S)-Hydroxymethylaziridine Synthetic (from chiral pool)A versatile building block for constructing nitrogen-containing heterocycles. rsc.org

Asymmetric Synthetic Methodologies in Retrosynthetic Planning

Key asymmetric reactions in the context of synthesizing this compound include:

Asymmetric Dihydroxylation: This reaction, often employing osmium tetroxide with a chiral ligand (e.g., Sharpless asymmetric dihydroxylation), can introduce the C1 and C2 diol functionality with high enantioselectivity onto a suitable olefin precursor. nih.gov

Asymmetric Hydrogenation: The reduction of a prochiral olefin or ketone using a chiral catalyst can establish one or more stereocenters.

Chiral Auxiliary-Mediated Reactions: A chiral auxiliary can be temporarily attached to an achiral substrate to direct a stereoselective reaction. For example, chiral hydrazones derived from (S)-indoline have been used in the asymmetric synthesis of 1,2-amino alcohols. nih.gov

Substrate-Controlled Diastereoselective Reactions: Existing stereocenters in an intermediate can direct the formation of new stereocenters. For instance, the addition of nucleophiles to chiral aldehydes or imines can proceed with high diastereoselectivity.

Design of Key Intermediates for Stereocontrolled Synthesis

The successful synthesis of this compound hinges on the strategic design of key intermediates that allow for the controlled installation of the required stereocenters.

A retrosynthetic plan might envision a late-stage introduction of the diol functionality via an asymmetric dihydroxylation of an indolizidine olefin. This simplifies the preceding steps, which would focus on constructing the bicyclic core.

Alternatively, a key intermediate could be a highly functionalized piperidine or pyrrolidine derivative derived from the chiral pool. For example, a piperidine derivative already containing the C1 and C2 stereocenters could undergo a final ring closure to form the indolizidine skeleton.

Table 3: Examples of Key Intermediates in Indolizidine Synthesis

Intermediate TypeSubsequent TransformationStereochemical Control
α,β-Unsaturated Lactam Conjugate addition, dihydroxylationThe existing ring structure and substituents can direct the approach of reagents.
Chiral Aziridine (B145994) Reductive ring-opening and cyclizationThe stereochemistry of the aziridine dictates the stereochemical outcome. rsc.org
trans-Epoxyamide Oxirane ring opening and intramolecular cyclizationThe stereochemistry of the epoxide is transferred to the final product. nih.gov
Substituted Pyrrolidine with an Alkynyl Side Chain Reduction of the alkyne and intramolecular reductive aminationAllows for a one-pot multiple reaction sequence to form the second ring. rsc.org
(1S,2R,8R,8aR)-8-hydroxy-1,2-(isopropylidenedioxy)indolizidin-5-one Reduction of the lactam and deprotectionA key intermediate derived from D-ribose for the synthesis of related alkaloids like (-)-swainsonine. researchgate.net

By carefully selecting disconnection strategies, leveraging the chiral pool, employing powerful asymmetric reactions, and designing strategic intermediates, chemists can successfully navigate the complexities of synthesizing enantiomerically pure this compound.

Synthetic Methodologies for 1s,2s,8ar Octahydroindolizine 1,2 Diol and Its Stereoisomers

Total Synthesis Approaches to (1S,2S,8AR)-octahydroindolizine-1,2-diol

The total synthesis of (+)-lentiginosine has been achieved through various routes, often employing starting materials from the chiral pool to establish the absolute stereochemistry of the target molecule.

Multi-Step Linear Syntheses

Linear synthetic sequences for (+)-lentiginosine frequently commence from readily available chiral precursors, such as carbohydrates or tartaric acid derivatives. A notable example is the synthesis of both (-)- and (+)-lentiginosine from D-mannitol and L-tartaric acid, respectively, highlighting the utility of the chiral pool in accessing specific enantiomers. nih.govacs.org These syntheses involve a series of sequential reactions to build the bicyclic indolizidine core and introduce the required hydroxyl groups with the correct stereochemistry.

Another linear approach begins with ethyl 3-(pyridin-2-yl)acrylate N-oxide, utilizing an improved Sharpless asymmetric dihydroxylation as a key step to introduce the diol functionality with high stereoselectivity. researchgate.net Similarly, syntheses starting from 2-bromopyridine (B144113) and an enantiomerically pure (R)-2,3-O-isopropylidene glyceraldehyde derived from D-mannitol have been reported. nih.gov A key transformation in this route is the Mitsunobu reaction for the quaternization of a pyridinium-polyol unit, followed by a diastereoselective hydrogenation of the pyridinium (B92312) ring. nih.gov

A concise synthesis of (-)-lentiginosine (B1674729) has also been accomplished starting from an enantiopure pyrroline (B1223166) N-oxide building block derived from D-tartaric acid. acs.orgnih.gov This strategy features a highly diastereoselective nucleophilic addition to the cyclic nitrone. acs.orgnih.gov

The following table summarizes key aspects of selected linear syntheses of lentiginosine (B11785389).

Starting MaterialKey ReactionsOverall YieldReference
D-MannitolHighly stereoselective reactionsNot specified nih.govacs.org
L-Tartaric AcidHighly stereoselective reactionsNot specified nih.govacs.org
Ethyl 3-(pyridin-2-yl)acrylate N-oxideSharpless asymmetric dihydroxylation16% nih.govresearchgate.net
2-Bromopyridine and (R)-2,3-O-isopropylidene glyceraldehydeMitsunobu reaction, Diastereoselective hydrogenationNot specified nih.gov
D-Tartaric acid-derived pyrroline N-oxideDiastereoselective nucleophilic additionNot specified acs.orgnih.gov

Convergent Synthetic Routes and Efficiency

Another efficient synthesis utilizes a proline-catalyzed α-aminooxylation of an aldehyde, followed by a series of transformations including a regioselective epoxide opening and ring-closing metathesis to construct the piperidine (B6355638) core. lookchem.com This route highlights the use of organocatalysis in the asymmetric synthesis of key intermediates.

Stereoselective Synthesis of the Octahydroindolizine (B79230) Diol Core

The stereocontrolled construction of the 1,2-diol moiety on the octahydroindolizine skeleton is a critical challenge in the synthesis of lentiginosine and its analogs.

Diastereoselective Control in Carbon-Carbon Bond Formation

The diastereoselective formation of carbon-carbon bonds is a cornerstone of many synthetic strategies toward polyhydroxylated indolizidines. Annulation reactions of enantiopure dihydroxylated cyclic secondary enamines with various α,β-unsaturated carboxylates have been shown to produce hexahydro- or tetrahydro-5-indolizinone-8-carboxylates with high diastereoselectivity. acs.orgnih.gov These intermediates can then be converted to a diverse range of polyhydroxylated indolizidines through subsequent reduction and hydrogenation reactions. acs.orgnih.gov

Furthermore, the synthesis of novel polyhydroxylated indolizidines from L-glutamic acid has been demonstrated, showcasing the diastereoselective transformations of a tricyclic indolizidine dione (B5365651) intermediate. researchgate.net Key steps in these syntheses include totally diastereoselective ketone reduction and catalytic cis-dihydroxylation of an unsaturated amide. researchgate.net

Enantioselective Methodologies

Enantioselective methods aim to establish the desired stereochemistry from achiral or racemic starting materials, often through the use of chiral catalysts or auxiliaries.

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. In the context of lentiginosine synthesis, a chiral N-phenylglycinol-derived oxazolidine (B1195125) has been employed as an excellent chiral auxiliary for the asymmetric condensation of an amide-stabilized sulfonium (B1226848) ylide with 2-pyridinecarbaldehyde. nih.gov This reaction proceeds with high diastereoselectivity to furnish a trans-glycidic amide, which serves as a key precursor for the synthesis of (-)-1-epi-lentiginosine. nih.gov The retrosynthetic analysis of this approach is outlined below.

Retrosynthetic Analysis using a Chiral Auxiliary (Image depicting the retrosynthetic breakdown of (-)-1-epi-lentiginosine back to 2-pyridinecarbaldehyde and a chiral oxazolidine sulfur ylide)

The synthesis of (+)-lentiginosine has also been approached using a chiral aziridine-based method. researchgate.net This strategy involves the stereoselective construction of a dihydroxylated pyrrolidine (B122466) intermediate via Sharpless asymmetric dihydroxylation of an aziridine-enoate, which is prepared from a commercially available chiral aziridine (B145994). researchgate.net

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex chiral molecules like indolizidine alkaloids. researchgate.netresearchgate.net While specific applications of organocatalysis for the direct synthesis of this compound are not extensively documented, the general strategies developed for related structures are highly relevant. Proline and its derivatives, for instance, are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which can be pivotal in creating the chiral building blocks necessary for the indolizidine skeleton. lookchem.commdpi.com The use of chiral Brønsted acids and bases can also facilitate key bond-forming reactions with high enantioselectivity. nih.gov For example, organocatalytic methods have been successfully employed for the synthesis of izidinone alkaloids containing a bridgehead aza-quaternary center, showcasing the potential of this approach for constructing complex indolizidine frameworks. nih.gov

A notable organocatalytic approach towards the enantioselective total synthesis of indolizidine-based alkaloids has been developed, further highlighting the utility of this methodology. nih.gov The principles of asymmetric organocatalysis, particularly in the formation of pyrrolidine rings, provide a strong foundation for the future development of more direct and efficient syntheses of this compound and its stereoisomers. researchgate.net

Metal-Catalyzed Asymmetric Reactions

Metal-catalyzed reactions are central to many synthetic routes targeting this compound and its stereoisomers. These methods offer high levels of stereocontrol and efficiency in constructing the bicyclic core and introducing the desired functionalities.

One prominent example is the use of a rhodium-catalyzed [2+2+2] cycloaddition of terminal alkyl alkynes and alkenyl isocyanates. This reaction, facilitated by chiral phosphoramidite (B1245037) ligands, allows for the efficient and enantioselective synthesis of 5-alkyl indolizinones, which are key intermediates in the synthesis of various indolizidine alkaloids. organic-chemistry.org

Another powerful strategy involves the Pauson-Khand reaction, a [2+2+1] cycloaddition, which has been utilized in a domino sequence to create functionalized indolizidine scaffolds from 2-allylpyrrolidines with good stereocontrol. nih.govnih.gov Furthermore, palladium-catalyzed intramolecular cyclization reactions have been extensively developed for the synthesis of the broader indolizine (B1195054) ring system. mdpi.com

The following table summarizes key metal-catalyzed reactions used in the synthesis of indolizidine alkaloid precursors.

Catalyst/ReagentReaction TypeSubstrateProductYieldStereoselectivityReference
Rhodium(I)/Phosphoramidite Ligand[2+2+2] CycloadditionTerminal Alkyne + Alkenyl Isocyanate5-Alkyl IndolizinoneGoodExcellent organic-chemistry.org
Co₂(CO)₈ / NMOPauson-Khand CycloadditionEnyneIndolizidine Enoneup to 82%Single Diastereomer nih.gov
Pd₂(dba)₃ / dppeIntramolecular Cyclization2-Alkynyl Aryl Azide (B81097)Indole Derivative-- mdpi.com
Enzymatic Approaches to Chiral Precursors

Enzymatic methods provide a green and highly selective alternative for generating chiral precursors essential for the synthesis of this compound. These biocatalytic transformations, particularly kinetic resolutions, allow for the separation of enantiomers from a racemic mixture with high efficiency.

A key application of this strategy is the enzymatic kinetic resolution (EKR) of racemic alcohols that serve as building blocks for the indolizidine core. For instance, lipases, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase (B570770) B), have been successfully used to resolve racemic octahydroindolizine (indolizidine) alcohols on a large scale. rsc.org This enzymatic acylation selectively modifies one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, both in high enantiomeric purity.

Similarly, dynamic kinetic resolution (DKR) combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.govmdpi.com Dehydrogenase enzymes are particularly useful in dynamic reductive kinetic resolutions (DYRKR) to produce chiral building blocks. nih.gov While direct enzymatic synthesis of the final diol is not common, the generation of enantiopure intermediates through these methods is a crucial step in many total syntheses of related natural products. nih.gov

The table below illustrates the application of enzymatic kinetic resolution in preparing chiral precursors.

EnzymeReaction TypeSubstrateProductEnantiomeric Excess (ee)Reference
Novozym 435Kinetic Resolution (Acylation)Racemic Octahydroindolizine AlcoholEnantiopure Alcohol and AcetateHigh rsc.org
Candida antarctica Lipase B (CAL-B)Kinetic Resolution (Acylation)Internal Bis-substituted Propargylic DiolsMono- and Bis-acetoxy Propargylic ProductsHigh (E > 200) nih.gov
DehydrogenaseDynamic Reductive Kinetic ResolutionRacemic Building BlocksDeracemized Products- nih.gov

Chelation-Controlled Reductions and Nucleophilic Additions

The stereoselective formation of the syn- or anti-1,2-diol moiety is a critical challenge in the synthesis of this compound and its stereoisomers. Chelation-controlled reductions of α-hydroxy ketones are a powerful method to achieve this with high diastereoselectivity.

In this approach, a Lewis acidic reducing agent coordinates to both the carbonyl oxygen and the adjacent hydroxyl group of a protected α-hydroxy ketone, forming a rigid cyclic intermediate. Subsequent delivery of a hydride to the carbonyl face opposite the bulky substituent of the chelate ring leads to the formation of the anti-1,2-diol with high selectivity. Red-Al, a sodium bis(2-methoxyethoxy)aluminum hydride, has been shown to be a highly effective reagent for this transformation, providing excellent yields and diastereomeric ratios for the synthesis of anti-1,2-diols. organic-chemistry.org This method is a practical alternative to other reducing agents like Zn(BH₄)₂. organic-chemistry.org

Nucleophilic additions to carbonyl compounds or other electrophilic centers on the indolizidine scaffold are fundamental for introducing various substituents and for the construction of the ring system itself. khanacademy.org The mechanism typically involves the attack of a nucleophile on an electrophilic carbon, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. These reactions are integral to building the complexity of the target molecule.

The table below summarizes a key chelation-controlled reduction.

ReagentSubstrateProductDiastereomeric Ratio (dr)YieldReference
Red-AlAcetal-protected α-hydroxy ketoneanti-1,2-diol5–20:180–96% organic-chemistry.org

Prominent Reaction Transformations in Indolizidine Diol Synthesis

Aziridine Ring Opening and Intramolecular Cyclization Pathways

The use of aziridines as synthetic intermediates provides a versatile strategy for the construction of the indolizidine core. Aziridines, being strained three-membered rings, are susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity can be harnessed to introduce functionality and to set the stage for subsequent cyclization reactions.

In the context of indolizidine synthesis, an aziridine can be strategically positioned within a molecule such that its ring-opening by an internal nucleophile leads directly to the formation of the bicyclic indolizidine skeleton. For example, a three-component linchpin union involving N-toluenesulfonyl aziridines has been used to create a precursor that, upon a one-flask sequential cyclization, yields the indolizidine alkaloid framework. nih.gov The intramolecular cyclization can proceed through the formation of an aziridinium (B1262131) ion, which is then attacked by a tethered nucleophile.

Ring-Closing Metathesis (RCM) in Indolizidine Scaffold Construction

Ring-closing metathesis (RCM) has become a cornerstone in the synthesis of a wide array of cyclic and heterocyclic compounds, including indolizidine alkaloids. wikipedia.orgmedwinpublishers.comnih.gov This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium or molybdenum complexes, allows for the efficient construction of the five- and six-membered rings of the indolizidine core from an acyclic diene precursor. wikipedia.org

The success of RCM is largely due to the development of well-defined, functional-group-tolerant catalysts, such as those developed by Grubbs. These catalysts have enabled the application of RCM in the total synthesis of numerous complex natural products. In the synthesis of (+)-lentiginosine, a stereoisomer of the target compound, RCM is often a key step to form the unsaturated piperidine ring, which is then further elaborated to the final product. researchgate.net The reaction is typically driven by the formation of volatile ethylene (B1197577) as a byproduct. wikipedia.org

The following table highlights the use of RCM in the synthesis of indolizidine precursors.

CatalystReaction TypeSubstrateProductYieldReference
Grubbs' CatalystRing-Closing MetathesisAcyclic DieneUnsaturated Piperidine Ring- researchgate.net
Ruthenium Indenylidene ComplexRing-Closing MetathesisDiene7-membered Heterocycle87% wikipedia.org

Sharpless Asymmetric Dihydroxylation in Vicinal Diol Formation

The Sharpless asymmetric dihydroxylation (SAD) is a cornerstone reaction in the enantioselective synthesis of vicinal diols from prochiral olefins. wikipedia.orgorganic-chemistry.org This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to direct the dihydroxylation of a double bond to a specific face, thereby establishing the desired stereochemistry at the two new stereocenters. wikipedia.orgorganic-chemistry.org The choice between the dihydroquinine (DHQ) and dihydroquinidine (B8771983) (DHQD) derived ligands dictates which enantiomer of the diol is formed. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), have made this transformation highly accessible and reliable. organic-chemistry.orgalfa-chemistry.com

In the context of synthesizing octahydroindolizine-1,2-diol (B1230347) stereoisomers, the SAD is typically employed on an unsaturated precursor to introduce the C1 and C2 hydroxyl groups in a stereocontrolled manner. The reaction is known for its high degree of enantioselectivity and its ability to react with a wide variety of substituted alkenes. wikipedia.org The general mechanism involves the formation of a complex between the osmium tetroxide and the chiral ligand, which then coordinates to the alkene. This is followed by a [3+2] cycloaddition to form an osmate ester, which is subsequently hydrolyzed to yield the diol and regenerate the osmium catalyst. organic-chemistry.org The reaction is generally faster under slightly basic conditions, and additives like methanesulfonamide (B31651) can accelerate the catalytic cycle. wikipedia.orgorganic-chemistry.org

The regioselectivity of the SAD generally favors the more electron-rich double bond in a polyene substrate. wikipedia.org This is a key consideration in the design of a synthetic route, ensuring that the dihydroxylation occurs at the desired position within a complex intermediate.

Wittig Olefination and its Stereochemical Implications

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com This reaction is fundamental in the synthesis of complex molecules as it allows for the construction of the carbon skeleton. masterorganicchemistry.comnih.gov The stereochemical outcome of the Wittig reaction is a critical aspect, as it can often be controlled to favor the formation of either the (Z)- or (E)-alkene. wikipedia.org

The nature of the ylide plays a significant role in determining the stereoselectivity. wikipedia.org

Unstabilized ylides (where the R group on the ylide carbon is an alkyl group) typically lead to the (Z)-alkene with high selectivity. The reaction is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) generally yield the (E)-alkene as the major product. wikipedia.org

Semistabilized ylides (where the R group is an aryl group) often give mixtures of (E) and (Z) isomers. wikipedia.org

In the synthesis of precursors to octahydroindolizine-1,2-diols, the Wittig reaction can be employed to introduce an alkene functionality that can be later subjected to reactions like the Sharpless asymmetric dihydroxylation. The stereochemistry of the newly formed double bond is crucial as it can influence the facial selectivity of subsequent transformations. The choice of the ylide and the reaction conditions, including the presence or absence of lithium salts, can be tailored to achieve the desired alkene geometry. wikipedia.org

Radical Cyclization Strategies, e.g., Photoinduced Electron Transfer (PET)

Radical cyclizations offer a powerful means to construct cyclic systems, including the indolizidine core. Among these methods, photoinduced electron transfer (PET) has emerged as a valuable strategy. sciforum.net PET reactions involve the excitation of a photosensitizer, which then engages in an electron transfer with a substrate to generate a radical ion. osti.gov This radical ion can then undergo cyclization to form a new ring. rsc.org

In the synthesis of indolizidine alkaloids, a typical approach involves an intramolecular PET reaction of a substrate containing both an electron-donating and an electron-accepting moiety, linked by a suitable tether. rsc.org For instance, a furanone derivative linked to a pyrrolidine can undergo a stereocontrolled intramolecular photoinduced reaction to construct the indolizidine skeleton. rsc.org The stereochemistry of the newly formed ring junctions is often controlled by the stereocenters already present in the starting material.

PET-initiated reactions can be advantageous as they are often conducted under mild conditions and can be highly chemoselective. sciforum.net The design of the substrate is critical to ensure efficient electron transfer and subsequent cyclization to the desired product. osti.govnih.gov

Electrochemically Driven Stereoselective Dioxygenation

Electrochemical methods provide an alternative to traditional chemical reagents for oxidation and reduction reactions. Electrochemically driven stereoselective dioxygenation has been developed as a method for the synthesis of syn-1,2-diols from alkenes. nih.govchemrxiv.org This approach avoids the use of transition metal catalysts and stoichiometric chemical oxidants, offering an operationally simpler and potentially more environmentally friendly route to vicinal diols. nih.govrsc.org

The reaction typically proceeds via the electrochemical oxidation of an alkene to its radical cation. This is followed by nucleophilic attack by a solvent molecule, such as N,N-dimethylformamide (DMF). nih.govchemrxiv.org Subsequent oxidation and a second nucleophilic attack can lead to the formation of a protected diol. The stereoselectivity of the process can be influenced by the reaction conditions and the nature of the electrolyte. For example, the use of trifluoroacetate (B77799) has been shown to promote high syn-diastereoselectivity in the dioxygenation of vinylarenes. nih.govrsc.org This method presents a promising strategy for the stereocontrolled introduction of the 1,2-diol functionality in the synthesis of octahydroindolizine derivatives.

Claisen Condensation and Hydrogenation in Ring Closure

The Claisen condensation is a classic carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. wikipedia.orglibretexts.org The product of a Claisen condensation is a β-keto ester or a β-diketone. wikipedia.org The intramolecular version of this reaction, known as the Dieckmann condensation, is particularly useful for the formation of cyclic β-keto esters, which are valuable intermediates in synthesis. wikipedia.orgorganic-chemistry.org

In the context of synthesizing the indolizidine ring system, a Dieckmann-type condensation can be employed to form one of the rings. For example, a suitably substituted pyrrolidine or piperidine derivative containing two ester groups can undergo intramolecular cyclization to furnish a bicyclic β-keto ester. The use of a strong, non-nucleophilic base is often required to promote the reaction. wikipedia.org

Following the ring closure, the resulting β-keto ester can be further manipulated. Hydrogenation is a common subsequent step to reduce the ketone functionality and potentially other unsaturated groups within the molecule. Catalytic hydrogenation can often be performed stereoselectively, depending on the catalyst and the substrate's steric environment. This sequence of Claisen condensation followed by hydrogenation can be a key part of a strategy to construct the saturated octahydroindolizine core with the desired stereochemistry.

Synthesis of Specific Stereoisomers and Analogues

Synthesis of (+)-Lentiginosine [(1S,2S,8aS)-octahydroindolizine-1,2-diol]

(+)-Lentiginosine, with the absolute stereochemistry of (1S,2S,8aS), is a naturally occurring indolizidine alkaloid. acs.org Its synthesis has been a subject of considerable interest, leading to the development of several stereoselective routes.

One notable approach to (+)-lentiginosine starts from L-tartaric acid. acs.orgnih.gov This chiral pool starting material provides the foundation for the stereocenters in the final product. A concise synthesis of (-)-lentiginosine has been achieved from an enantiopure pyrroline N-oxide derived from D-tartaric acid, and it is noted that the natural (+)-lentiginosine can be synthesized by the same route starting from L-tartaric acid. nih.govacs.org

A retrosynthetic analysis often reveals key bond disconnections that simplify the target molecule. For instance, the synthesis can commence from a diol which is then cleaved to an aldehyde. acs.org This aldehyde can be subjected to a series of transformations including reduction, conversion to an azide, and deprotection to yield a key diol intermediate. acs.org

Another strategy involves the use of a chiral trans-epoxyamide derived from 2-pyridincarbaldehyde. nih.gov This methodology features a sequential oxirane ring opening and an intramolecular 5-exo-tet cyclization of a tosylate trans-epoxyalcohol. This sequence, performed in a one-pot fashion, leads to a diastereomeric mixture of indolizinium salts. Subsequent regio- and diastereospecific reduction of the pyridinium ring affords the desired octahydroindolizine skeleton. nih.gov For example, hydrogenation of the indolizinium salts in the presence of PtO2 can yield the final product. nih.gov

The table below summarizes some of the key synthetic strategies towards lentiginosine and its stereoisomers.

Starting MaterialKey ReactionsTarget Stereoisomer
L-Tartaric AcidNucleophilic addition to pyrroline N-oxide, domino reactions(+)-Lentiginosine
D-Tartaric AcidNucleophilic addition to pyrroline N-oxide, domino reactions(-)-Lentiginosine
2-PyridinecarbaldehydeOxirane ring opening, intramolecular cyclization, hydrogenation(-)-1-epi-Lentiginosine
D-MannitolDiol cleavage, reduction, azidation, deprotection(-)-Lentiginosine

These synthetic endeavors highlight the ingenuity in modern organic synthesis, where a combination of established and novel reactions are orchestrated to achieve the total synthesis of complex natural products with high levels of stereocontrol.

Synthesis of (-)-Lentiginosine [(1R,2R,8aR)-octahydroindolizine-1,2-diol] and Epi-Lentiginosine

(-)-Lentiginosine and its epimers are dihydroxylated indolizidine alkaloids that have been the target of numerous synthetic efforts. scispace.comrsc.org These syntheses often showcase diverse strategies for stereocontrol and ring formation.

Table 1: Selected Synthetic Approaches to Lentiginosine and its Epimers
Target CompoundStarting Material(s)Key Reactions/StrategyOverall YieldReference
(-)-Lentiginosine / (-)-1,2-epi-LentiginosineAldehydeOrganocatalytic α-amination, Sharpless asymmetric dihydroxylationNot specified rsc.org
(+)-Lentiginosine / (−)-2-EpilentiginosineChiral dienol etherDichloroketene cycloaddition, Beckmann ring expansion~8.5% acs.orgacs.org
(+)-LentiginosinePicolinaldehyde derivativeAsymmetric dihydroxylation16% nih.gov
(-)-1-epi-LentiginosineChiral trans-epoxyamideOxirane ring opening, Intramolecular cyclization87% (final step) nih.gov
(+)-LentiginosineNitroneDiastereoselective vinylmagnesium bromide addition, RCMNot specified researchgate.net

Synthetic Routes to Swainsonine (B1682842) and Related Hydroxylated Indolizidines

(-)-Swainsonine, a trihydroxylated indolizidine alkaloid, presents a significant synthetic challenge due to its four contiguous chiral centers. wikipedia.org Its biosynthesis proceeds through dihydroxylated indolizidine precursors, linking it to compounds like lentiginosine. wikipedia.org Synthetic strategies frequently rely on chiral pool starting materials such as sugars and amino acids, or on the application of chiral catalysts to establish the correct stereochemistry. wikipedia.org

Stereoselective methods have also been developed for related trihydroxylated indolizidines starting from γ-hydroxy α,β-unsaturated sulfones. acs.org This route involves the construction of a trans- or cis-configured pyrrolidine ring, which then undergoes intramolecular acylation and further transformations to yield the desired indolizidine stereoisomers. acs.org Ring-closing metathesis (RCM) has also been instrumental in swainsonine synthesis, for example, by cyclizing a diene-containing carbamate (B1207046) to form a key intermediate. researchgate.net

Table 2: Selected Synthetic Approaches to Swainsonine
Starting MaterialKey Reactions/StrategyOverall YieldStepsReference
D-Ribose derivativeIntramolecular 1,3-dipolar azide cycloadditionNot specified7 researchgate.net
L-ProlineEnantioselective ring enlargement14%14 researchgate.net
γ-Hydroxy α,β-unsaturated sulfonePyrrolidine formation, Intramolecular acylationNot specifiedMultiple acs.org
Diene-containing carbamateRing-closing metathesis (RCM)Not specifiedMultiple researchgate.net

Synthesis of Castanospermine (B190763) Derivatives and Isoiminosugars

Castanospermine, a tetrahydroxylated indolizidine, and its derivatives are potent glycosidase inhibitors. scispace.comnih.gov Their syntheses often leverage carbohydrate-based starting materials. A diastereoselective synthesis of castanospermine was reported starting from L-xylose, employing a borono-Mannich reaction and a pyrrolo[1,2-c]oxazol-3-one intermediate to control stereochemistry during an osmium-catalyzed syn-dihydroxylation. researchgate.net Another novel approach to castanospermine and its 1-epimer utilizes a 5-C-methoxypyranosyl azide, with key steps being an aldol reaction and a catalytic reductive amination cascade to forge the indolizidine ring. nih.gov RCM has also been successfully applied to the synthesis of castanospermine. researchgate.net

More complex derivatives, such as quaternary indolizidine iminosugars with a hydroxymethyl group at the C-8a ring junction, have been synthesized from D-mannose or D-glucose derived azido (B1232118) esters. nih.gov The key transformation is a one-pot intramolecular reductive aminocyclization/lactamization cascade that builds both rings of the indolizidine skeleton. nih.gov

Isoiminosugars represent a distinct class of carbohydrate mimics. scispace.comnih.gov A concise, 4-step synthesis of the powerful β-galactosidase inhibitor 4-epi-isofagomine, an isoiminosugar, was developed from a simple D-glucopyranoside. The key step is a stereospecific 1,2-hydride shift in an O-2 tosylated glycopyranoside, which leads to a C-2 branched glycofuranoside intermediate, highlighting an efficient pathway to this class of compounds. nih.gov

Table 3: Selected Synthetic Approaches to Castanospermine and Related Iminosugars
Target CompoundStarting MaterialKey Reactions/StrategyReference
CastanospermineL-XyloseBorono-Mannich reaction, Osmium-catalyzed dihydroxylation, RCM researchgate.net
Castanospermine / 1-epi-Castanospermine5-C-methoxypyranosyl azideAldol reaction, Catalytic reductive amination cascade nih.gov
C-8a-hydroxymethyl-1-deoxycastanospermine congenersD-Mannose / D-Glucose derived azido estersIntramolecular reductive aminocyclization/lactamization nih.gov
4-epi-Isofagomine (Isoiminosugar)D-Glucopyranoside derivativeStereospecific 1,2-hydride shift nih.gov

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

Evaluating synthetic routes extends beyond mere chemical yield; it also involves assessing efficiency in terms of step count and adherence to the principles of green chemistry. youtube.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemicals, employing catalytic reagents, and using renewable feedstocks, among others. youtube.comnih.gov

However, progress towards greener syntheses is evident. The increasing use of catalytic methods represents a significant improvement. youtube.com

Catalysis: Ring-closing metathesis (RCM) with Grubbs' catalyst, palladium-catalyzed reactions, and organocatalytic transformations are frequently used to build the core structures or install key functionalities. scispace.comrsc.orgresearchgate.net These catalytic reactions are preferable to stoichiometric reagents as they are used in small amounts and can facilitate many reaction cycles. youtube.com

Renewable Feedstocks: Many successful syntheses begin from the "chiral pool," using inexpensive, naturally occurring, and renewable starting materials like D-mannitol, D-glucose, L-xylose, and L-proline. nih.govrsc.orgresearchgate.netresearchgate.net This aligns directly with the seventh principle of green chemistry. youtube.com

While no single synthetic route is perfectly "green," the field is evolving. The continued development of novel catalytic systems and cascade reactions, combined with the strategic use of renewable starting materials, pushes the synthesis of these medically important alkaloids towards greater efficiency and environmental sustainability.

Table 4: Green Chemistry Analysis of Selected Synthetic Strategies
Synthetic StrategyGreen Principle(s) AddressedAreas for ImprovementReference
Chiral Pool Synthesis (e.g., from sugars, amino acids)Use of Renewable Feedstocks: Starts from abundant natural products.Often requires multiple protection/deprotection steps, reducing atom economy. nih.govrsc.orgresearchgate.net
Ring-Closing Metathesis (RCM) Catalysis: Uses catalytic amounts of Grubbs' catalyst.Requires synthesis of diene precursors; potential for metal contamination in the product. scispace.comresearchgate.net
Sharpless Asymmetric Dihydroxylation Catalysis: Uses catalytic osmium tetroxide with a stoichiometric co-oxidant.Hazardous Reagents: Osmium tetroxide is highly toxic and volatile. rsc.org
Dichloroketene Cycloaddition Step Economy (in some contexts): Quickly builds complexity.Hazardous Reagents: Dichloroketene is toxic and unstable. Atom Economy: Poor, as two chlorine atoms are removed later. acs.org
One-Pot/Cascade Reactions Waste Prevention: Reduces intermediate purifications. Energy Efficiency: Combines multiple steps, saving energy and time.Can be complex to optimize; side reactions may lower overall yield. nih.govnih.gov

Spectroscopic and Stereochemical Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial relationships of atoms. For (1S,2S,8aR)-octahydroindolizine-1,2-diol, extensive ¹H and ¹³C NMR studies have been instrumental in confirming its bicyclic indolizidine framework and the relative stereochemistry of its hydroxyl groups.

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for the core indolizidine scaffold, based on data from related structures and general principles of NMR spectroscopy.

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~3.8 - 4.2~70 - 75
2~3.6 - 4.0~70 - 75
3~2.8 - 3.2 (α), ~2.0 - 2.4 (β)~55 - 60
5~2.9 - 3.3 (α), ~2.1 - 2.5 (β)~50 - 55
6~1.6 - 2.0~20 - 25
7~1.4 - 1.8~25 - 30
8~1.5 - 1.9~28 - 33
8a~2.5 - 2.9~65 - 70

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Determination of Absolute Configuration using Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are indispensable for establishing the absolute configuration of chiral molecules. These techniques rely on the differential interaction of chiral substances with polarized light.

Optical Rotation: The measurement of optical rotation, the rotation of the plane of plane-polarized light by a chiral compound, is a fundamental chiroptical technique. For this compound, a specific optical rotation value of [α]D²⁵ +2.6 (c 0.4, MeOH) has been reported for the synthetically produced (+)-Lentiginosine. acs.orgnih.gov This positive rotation is a key characteristic that helps to distinguish it from its enantiomer and other diastereomers.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. While a specific CD spectrum for this compound is not prominently featured in the available literature, CD spectroscopy is a powerful tool for studying the conformation of chiral molecules in solution. wikipedia.orgnih.govlibretexts.org For dihydroxylated indolizidine alkaloids, the CD spectrum would be sensitive to the conformation of the bicyclic system and the spatial arrangement of the hydroxyl groups, which act as chromophores. Theoretical calculations of CD spectra can also be compared with experimental data to provide further confidence in the assignment of the absolute configuration.

X-ray Crystallography for Conformation and Stereochemistry

The most unambiguous method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray crystallography. This technique provides precise coordinates of each atom in the crystal lattice, thereby definitively establishing the molecule's conformation and absolute stereochemistry.

While a published X-ray crystal structure for the exact (1S,2S,8aR)-isomer of octahydroindolizine-1,2-diol (B1230347) could not be located in the searched literature, the crystal structure of its diastereomer, (-)-8a-epi-lentiginosine, has been determined. This analysis provided conclusive evidence for the relative and absolute stereochemistry of that specific isomer. In the absence of a crystal structure for the title compound, the collective evidence from NMR spectroscopy and chiroptical methods provides a robust and widely accepted assignment of its stereochemistry. The development of advanced X-ray diffraction techniques continues to facilitate the structural determination of even very small crystals. nih.govlibretexts.orgnih.gov

Spectroscopic Characterization of Synthetic Intermediates and Derivatives

The total synthesis of this compound has been a subject of considerable research interest, leading to the preparation and characterization of numerous synthetic intermediates and derivatives. The spectroscopic analysis of these compounds is crucial for confirming their structures at each step of the synthetic sequence and provides a wealth of data that further supports the structural elucidation of the final natural product.

Theoretical and Computational Studies of 1s,2s,8ar Octahydroindolizine 1,2 Diol

Molecular Docking and Dynamics Simulations for Enzyme-Inhibitor Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for understanding how a small molecule, such as (1S,2S,8AR)-octahydroindolizine-1,2-diol, interacts with its biological target at an atomic level. These methods are particularly valuable in the study of enzyme inhibitors, as they can predict the binding orientation, affinity, and stability of the inhibitor within the enzyme's active site.

Given the structural similarity of this compound to swainsonine (B1682842), a well-known inhibitor of Golgi α-mannosidase II, computational studies on swainsonine and its analogues provide a strong framework for understanding the potential interactions of the diol compound. Research on swainsonine derivatives has shown that the indolizidine core binds in the active site of Golgi α-mannosidase II, with the hydroxyl groups forming crucial hydrogen bonds with key amino acid residues. nih.govbeilstein-journals.org

Key Interactions and Binding Modes:

Molecular docking studies on swainsonine analogues with Golgi α-mannosidase II (PDB ID: 1HWW) have revealed that the pyrrolidine (B122466) ring of the inhibitor interacts with the Zn2+ cofactor and key aspartate residues (Asp92, Asp204, Asp341) within the active site. beilstein-journals.orgnih.gov The hydroxypiperidinyl moiety of swainsonine also establishes important interactions. beilstein-journals.org For this compound, it is hypothesized that the diol group at the C1 and C2 positions would mimic these critical interactions.

Molecular dynamics simulations further enhance the understanding obtained from docking by providing a dynamic view of the enzyme-inhibitor complex over time. These simulations can confirm the stability of the docked pose and reveal subtle conformational changes in both the inhibitor and the enzyme upon binding. nih.gov For instance, MD simulations have been used to validate the binding conformations of fluorinated swainsonine derivatives in the active site of α-mannosidase. nih.gov

Illustrative Docking Data for Swainsonine Analogues:

To illustrate the type of data generated from such studies, the following table presents the calculated docking binding energies for a series of inhibitors against a model of human Golgi α-mannosidase II (hGMII). uminho.pt While not specific to this compound, this data exemplifies the quantitative insights gained from molecular docking.

CompoundPredicted Binding Energy (kcal/mol) vs. hGMII model uminho.pt
Compound 2-9.011
Compound 3-9.098
Compound 4-9.773
Compound 5-10.724
Compound 6-11.841
Compound 7-11.746
Compound 8-12.334
Compound 9-9.399

Table 1: Predicted binding energies of a series of inhibitors docked into a model of human Golgi α-mannosidase II.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These calculations can provide valuable information about the distribution of electrons, the energies of molecular orbitals, and various reactivity descriptors. For this compound, understanding its electronic structure is key to explaining its reactivity and its ability to interact with biological targets.

Key Electronic Properties:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule and is useful for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information can predict how the molecule will interact with other molecules, including enzyme active sites.

Computed Properties of this compound from PubChem:

PropertyValue
Molecular Weight157.21 g/mol
XLogP3-0.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0
Topological Polar Surface Area43.7 Ų

Table 2: Computed physicochemical properties of this compound.

Conformational Analysis via Computational Methods

The three-dimensional shape of a molecule, or its conformation, is critical to its biological activity. This compound, with its fused ring system, can exist in various conformations. Computational methods, such as molecular mechanics and quantum chemical calculations, are used to identify the stable conformers and to determine their relative energies.

The conformation of the indolizidine ring system is a key determinant of its binding to glycosidases. The relative orientation of the hydroxyl groups, which are crucial for hydrogen bonding in the enzyme's active site, is dictated by the ring's conformation.

Methods for Conformational Analysis:

Systematic or Stochastic Conformational Search: These methods explore the potential energy surface of the molecule to identify low-energy conformations.

Molecular Dynamics Simulations: As mentioned earlier, MD simulations can also be used to explore the conformational space of a molecule in a simulated physiological environment.

For swainsonine and its analogues, conformational analysis has been important in understanding their inhibitory activity. The ability of the molecule to adopt a conformation that mimics the transition state of the enzymatic reaction is a key factor in its potency.

In Silico Screening and Rational Design of Novel Analogues

A major application of theoretical and computational studies is the rational design of new molecules with improved properties. In the context of this compound, this involves the in silico design and screening of novel analogues with potentially enhanced inhibitory activity and selectivity for specific glycosidases.

Strategies for In Silico Design and Screening:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govimist.maresearchgate.net These models can be used to predict the activity of newly designed analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search virtual libraries of compounds for new potential inhibitors.

Virtual Screening: This involves docking large libraries of compounds into the active site of a target enzyme to identify potential hits.

The design of novel analogues of this compound would likely focus on modifying the substitution pattern on the indolizidine core to explore new interactions with the target enzyme. For example, adding functional groups that can form additional hydrogen bonds or hydrophobic interactions could lead to increased potency and selectivity. nih.gov

Future Research Directions for 1s,2s,8ar Octahydroindolizine 1,2 Diol Research

Development of More Sustainable and Scalable Synthetic Strategies

The advancement of (1S,2S,8AR)-octahydroindolizine-1,2-diol from a laboratory curiosity to a viable therapeutic lead hinges on the development of efficient, scalable, and sustainable synthetic routes. Current total syntheses of indolizidine alkaloids can be lengthy and complex, limiting the accessibility of these compounds for extensive biological evaluation. acs.orgnih.gov Future research should prioritize the discovery of novel synthetic methodologies that are not only high-yielding but also environmentally benign.

Key areas for development include:

Convergent Synthesis: Strategies that build complex molecules from smaller, readily prepared fragments can significantly shorten synthetic sequences. nih.govacs.org Developing new convergent routes to the indolizidine core is a critical goal. rsc.org

Catalytic Methods: The use of transition-metal catalysis, such as nickel- or palladium-catalyzed reactions, offers powerful ways to form the bicyclic indolizidine skeleton with high regio- and stereoselectivity. acs.orgnih.gov Further exploration of these and other catalytic systems, including biocatalysis, could lead to more efficient and atom-economical processes. mdpi.com

Use of Renewable Starting Materials: Synthesizing the chiral core of this compound from abundant, renewable resources like carbohydrates (e.g., D-ribose) or amino acids (e.g., L-serine, L-alanine) presents a sustainable alternative to traditional synthetic pathways. mdpi.commdpi.comresearchgate.net

Synthetic StrategyKey FeaturesPotential AdvantagesReference
Convergent Linchpin StrategyUnion of three components using silyl (B83357) dithianes and N-toluenesulfonyl aziridines.Stereocontrolled, general strategy for various indolizidine alkaloids. nih.gov
Nickel-Catalyzed Cycloaddition(4 + 2) cycloaddition of alkynes and azetidinones to form chiral piperidinones.High regio- and stereoselectivity, divergent intermediate for multiple analogues. acs.org
From Amino AcidsUse of L-serine or L-alanine as the chiral starting material.Access to novel cyclopropane-containing iminosugars with locked conformations. mdpi.com
From Sugar-Derived LactamsPartial reduction of lactams followed by nucleophilic addition.Convenient, short preparation route using stable and readily available lactams. mdpi.com
Strained Azacyclic Alkyne AnnulationPalladium-mediated coupling of strained piperidyne or indolizidyne intermediates.Concise access to complex heterocyclic systems like phenanthroindolizidines. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While the primary known activity of many iminosugars is glycosidase inhibition, the full biological profile of this compound remains underexplored. researchgate.net Future research should aim to identify and validate new molecular targets, which could significantly broaden its therapeutic applications. Glycosidases are involved in numerous critical biological processes, including glycoprotein (B1211001) processing in the endoplasmic reticulum (ER), lysosomal catabolism, and intestinal carbohydrate digestion. oup.commdpi.comoup.com

Promising avenues for investigation include:

Antiviral Activity: Inhibition of host ER α-glucosidases I and II is a validated strategy against enveloped viruses like SARS-CoV-2, HIV, and Dengue, as it disrupts the proper folding of viral glycoproteins. tandfonline.comnih.govnih.gov Screening this compound and its analogues against a broad panel of viruses is a high-priority research direction.

Metabolic Diseases: As a glycosidase inhibitor, this compound could have applications in type 2 diabetes by slowing carbohydrate digestion. oup.com Its potential effects on other metabolic pathways, such as glycosphingolipid biosynthesis, which is relevant for lysosomal storage disorders like Gaucher disease, also warrant investigation. oup.com

Oncology: Some glycosidase inhibitors have shown promise as anticancer agents, potentially by interfering with cancer-related signaling events or cell wall formation. researchgate.net

Anti-inflammatory and Immunomodulatory Effects: Certain iminosugars have demonstrated the ability to modulate inflammatory responses, suggesting a potential role in treating chronic inflammatory diseases. nih.gov

Advanced Mechanistic Studies at the Atomic Level

A deep understanding of how this compound interacts with its biological targets is fundamental to designing more effective drugs. Future research must employ a combination of advanced biophysical and computational techniques to elucidate these mechanisms at an atomic resolution.

Key research activities in this area should include:

Structural Biology: Obtaining high-resolution crystal structures of the compound in complex with its target enzymes (e.g., various α-glucosidases) can reveal the precise binding mode and the key amino acid residues involved in the interaction. nih.gov This information is invaluable for structure-based drug design.

Molecular Modeling: Computational methods such as molecular docking and molecular dynamics (MD) simulations can predict binding affinities and conformations. mdpi.commdpi.com These studies can help rationalize structure-activity relationships (SAR) and guide the design of new analogues with improved binding. For example, simulations can reveal how modifications, such as adding long alkyl chains, might enhance hydrophobic interactions with specific pockets in an enzyme's active site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net These models can then be used to predict the inhibitory potential of newly designed, unsynthesized analogues.

Design and Synthesis of Highly Potent and Selective Iminosugar Analogues

Building on mechanistic insights, the rational design and synthesis of novel analogues of this compound is a crucial future direction. The goal is to create derivatives with enhanced potency, greater selectivity for specific enzyme targets, and improved pharmacological properties. acs.org

Strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure—for instance, by altering the stereochemistry of the hydroxyl groups or adding substituents to the nitrogen atom or the carbon skeleton—and evaluating the effect on biological activity is essential for establishing robust SAR. nih.govnih.gov

Targeting Selectivity: Achieving selectivity between different glycosidases (e.g., lysosomal vs. ER glucosidases) is a significant challenge but critical for minimizing off-target effects. oup.commdpi.com One design strategy involves adding specific functional groups, such as long alkyl chains, that can interact with unique, non-conserved regions of the target enzyme's active site. mdpi.com

Multivalent Systems: Linking multiple iminosugar units together to create multivalent clusters can lead to a dramatic increase in inhibitory potency and selectivity due to the chelate or cluster effect. mdpi.com

CompoundCore StructureModificationTarget EnzymeReported Activity (IC₅₀)Reference
MiglitolDeoxynojirimycin (DNJ)N-hydroxyethylPig Intestinal Sucrase~0.015 µM oup.com
N-butyl-deoxynojirimycin (Miglustat)Deoxynojirimycin (DNJ)N-butylER Glucosidase II13 µM nih.gov
α-1-C-heptyl-LAB1,4-dideoxy-1,4-imino-l-arabinitolα-1-C-heptylLysosomal Acid α-Glucosidase (GAA)0.44 µM mdpi.com
(±)-(1α,2α,8α)-Indolizidine-1,2-diolIndolizidineRacemic mixtureAcid α-D-glucosidaseWeak (Km 1.1 x 10⁻² M) researchgate.net
Compound 44 (from study)Novel scaffoldIdentified via virtual screeningα-Glucosidase9.99 µM nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (1S,2S,8aR)-octahydroindolizine-1,2-diol and its derivatives?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloadditions of azomethine ylides, as demonstrated in diastereoselective routes for indolizidine frameworks. Key steps include optimizing reaction conditions (e.g., solvent, temperature) to enhance diastereomeric ratios. Structural characterization requires IR, NMR (¹H/¹³C), and HRMS to confirm stereochemistry and purity . For example, diastereomers of styryl-substituted octahydroindolizines were resolved using diisobutyl esters, yielding distinct endo/exo products .

Q. How can enantiopurity be maintained during the synthesis of this compound?

  • Methodological Answer : Enzymatic resolution or chiral auxiliaries are critical. Evidence from limonene-1,2-diol studies shows that enzymes like those from Rhodococcus erythropolis exhibit stereoselectivity, favoring (1S,2S,4R)- over (1R,2R,4S)-isomers . Applying similar enzymatic strategies (e.g., kinetic resolution using chiral tetrapeptides) can isolate the desired enantiomer while minimizing racemization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.